molecular formula C18H20N6O4 B15135876 Pomalidomide-C5-azide

Pomalidomide-C5-azide

Cat. No.: B15135876
M. Wt: 384.4 g/mol
InChI Key: XINWYKDRHLFQFY-UHFFFAOYSA-N
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Description

Pomalidomide-C5-azide is a derivative of pomalidomide, an immunomodulatory imide drug (IMiD). Pomalidomide itself is a thalidomide analogue used primarily in the treatment of multiple myeloma. This compound is particularly significant in the field of targeted protein degradation, where it serves as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-C5-azide typically involves the conjugation of pomalidomide with a C5-azide linker. One common method includes the use of click chemistry, where the azide group reacts with an alkyne to form a stable triazole linkage. This reaction is often carried out in the presence of a copper catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-C5-azide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pomalidomide-C5-azide has a wide range of applications in scientific research:

Mechanism of Action

Pomalidomide-C5-azide exerts its effects primarily through the recruitment of the E3 ubiquitin ligase cereblon (CRBN). This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The azide group allows for the conjugation of pomalidomide to various ligands, facilitating the formation of bifunctional molecules that can target specific proteins for degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its azide functional group, which enables click chemistry reactions. This feature allows for the rapid and efficient synthesis of complex molecules, making it a valuable tool in the development of targeted therapies and research applications .

Properties

Molecular Formula

C18H20N6O4

Molecular Weight

384.4 g/mol

IUPAC Name

4-(5-azidopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C18H20N6O4/c19-23-21-10-3-1-2-9-20-12-6-4-5-11-15(12)18(28)24(17(11)27)13-7-8-14(25)22-16(13)26/h4-6,13,20H,1-3,7-10H2,(H,22,25,26)

InChI Key

XINWYKDRHLFQFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN=[N+]=[N-]

Origin of Product

United States

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